molecular formula C17H19N5O3S B3303547 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921060-57-3

4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B3303547
CAS No.: 921060-57-3
M. Wt: 373.4 g/mol
InChI Key: TYWSUOZMGGWRDC-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with methoxy, methyl, and sulfonamide groups, as well as a tetrazole moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the tetrazole ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride.

    Substitution reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The tetrazole moiety, in particular, can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner to natural substrates.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide include:

    4-methoxy-3-methylbenzene-1-sulfonamide: Lacks the tetrazole moiety, which may result in different biological activities.

    4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide, potentially altering its chemical reactivity and biological interactions.

    4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-thiosulfonamide: Features a thiosulfonamide group, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-12-4-6-14(7-5-12)22-17(19-20-21-22)11-18-26(23,24)15-8-9-16(25-3)13(2)10-15/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWSUOZMGGWRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Reactant of Route 6
4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

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